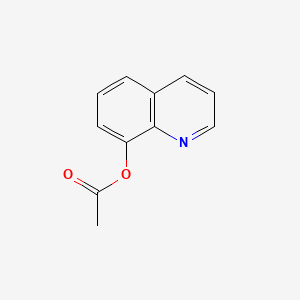
8-Acetoxychinolin
Übersicht
Beschreibung
8-Acetoxyquinoline is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as 8-Chinolinyl-acetat, 8-Quinolinol, 8-acetate, and quinolin-8-yl acetate .
Synthesis Analysis
While specific synthesis methods for 8-Acetoxyquinoline were not found in the search results, there are related studies on the synthesis of 8-Hydroxyquinoline derivatives . For instance, 8-Hydroxyquinoline has been coupled with diazonium salt obtained from 2-amino-6-nitrotoluene and 4-chloro-aniline to prepare novel 8-Hydroxyquinoline-based azo dyes .
Molecular Structure Analysis
The molecular structure of 8-Acetoxyquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass is 187.195 Da and the monoisotopic mass is 187.063324 Da .
Physical And Chemical Properties Analysis
8-Acetoxyquinoline is a solid substance . Its melting point is between 53-57° C . The molecular weight is 187.20 .
Wissenschaftliche Forschungsanwendungen
Biologische Aktivität
Verbindungen, die den 8-Hydroxychinolin-(8-HQ)-Kern enthalten, wie z. B. 8-Acetoxychinolin, weisen eine breite Palette an biologischen Aktivitäten auf, darunter antimikrobielle, Antikrebs- und antifungale Wirkungen . Sie haben die Aufmerksamkeit von Chemikern, Medizinalchemikern und Fachleuten im Gesundheitswesen auf sich gezogen . Eine Reihe von verschreibungspflichtigen Medikamenten enthält diese Gruppe, und zahlreiche 8-HQ-basierte Moleküle können zur Entwicklung potenter Leitstrukturen mit guter Wirksamkeit und geringer Toxizität verwendet werden .
Antikrebseigenschaften
8-HQ-Derivate, darunter this compound, haben vielversprechende Antikrebseigenschaften gezeigt . Es wurde festgestellt, dass sie gegen verschiedene Krebsarten wirksam sind, was sie zu potenziellen Bausteinen für verschiedene pharmakologisch aktive Gerüste macht .
Antivirale Eigenschaften
8-HQ-Derivate weisen auch antivirale Eigenschaften auf . Sie können bei der Entwicklung von Medikamenten gegen verschiedene Viruserkrankungen eingesetzt werden .
Antibakterielle Eigenschaften
Es wurde festgestellt, dass 8-HQ-Derivate antibakterielle Aktivitäten besitzen . Sie können bei der Entwicklung neuer Antibiotika eingesetzt werden .
Behandlung der Alzheimer-Krankheit
8-HQ-Derivate haben sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen . Sie können bei der Entwicklung von Medikamenten gegen diese neurodegenerative Erkrankung eingesetzt werden .
Metall-Ionen-Sensorik
This compound wurde als Chemosensor für repräsentative Alkali-Ionen (Na+, K+), Erdalkali-Ionen (Mg2+, Ca2+) und Übergangsmetallionen (Ni2+, Cu2+, Zn2+, Hg2+, Pb2+, Cd2+) verwendet . Es zeigt ein fluoreszierendes Sensorverhalten gegenüber diesen Ionen .
Fällung von Metall-8-Hydroxychinolaten
This compound wurde bei der Fällung von Metall-8-Hydroxychinolaten aus homogener Lösung verwendet . Dieser Prozess ist in verschiedenen chemischen und industriellen Anwendungen von Bedeutung .
Synthese anderer Verbindungen
This compound kann als Ausgangsmaterial für die Synthese anderer Verbindungen verwendet werden . Es spielt eine entscheidende Rolle bei der Herstellung verschiedener chemischer Substanzen .
Wirkmechanismus
8-Acetoxyquinoline, also known as quinolin-8-yl acetate, is an organic compound with the molecular formula C11H9NO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known to be used as a reagent in organic synthesis, participating in esterification reactions, condensation reactions, and acid-catalyzed reactions . .
Safety and Hazards
Safety data for 8-Acetoxyquinoline suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Eigenschaften
IUPAC Name |
quinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPCTRNDYNHZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180642 | |
| Record name | 8-Quinolinol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2598-29-0 | |
| Record name | 8-Acetoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Acetoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2598-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinol, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-quinolyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Acetoxyquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKX3NX6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




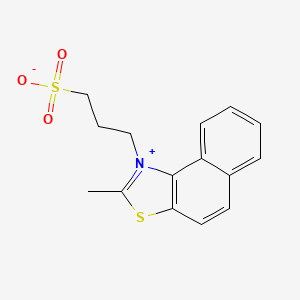
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1581830.png)

![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)
![7H-[1]Benzopyrano[3',2':3,4]pyrido[1,2-a]benzimidazole-6-carbonitrile, 3-(diethylamino)-7-oxo-](/img/structure/B1581834.png)

![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)
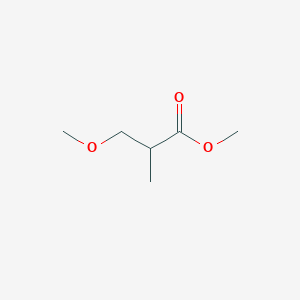

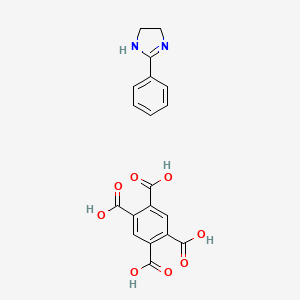

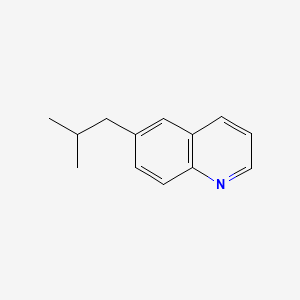
![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)